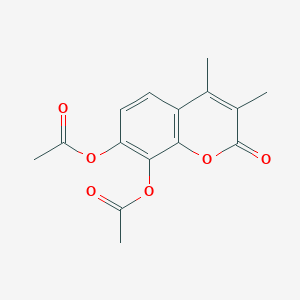
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTA is a triazole-based compound that has been synthesized through various methods and has shown promising results in terms of its biochemical and physiological effects.
Mechanism of Action
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine exerts its effects through various mechanisms of action. In medicinal chemistry, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways. In biochemistry, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of enzymes involved in the degradation of neurotransmitters, leading to increased levels of neurotransmitters in the brain. In pharmacology, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and neuroprotective effects. 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to have antimicrobial properties, with studies demonstrating its effectiveness against various fungi and viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its ability to inhibit enzyme activity, making it a useful tool for studying enzyme kinetics. However, one limitation of using 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is its potential toxicity, which can affect the viability of cells and organisms.
Future Directions
There are several future directions for the study of 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, including the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action in greater detail. Additionally, further studies are needed to determine the safety and efficacy of 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine for use in humans.
Synthesis Methods
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be synthesized through a variety of methods, including the reaction of 3-aminopyridine with butyryl chloride and sodium azide, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 3-aminopyridine with butyryl chloride and sodium azide, followed by the reaction of the resulting product with hydrazine hydrate and sodium nitrite.
Scientific Research Applications
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to possess anticancer, antifungal, and antiviral properties. In biochemistry, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its ability to inhibit various enzymes, including acetylcholinesterase and monoamine oxidase. In pharmacology, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-4-9(17)16-11(12)14-10(15-16)8-5-3-6-13-7-8/h3,5-7H,2,4H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHBGHIMIKHILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5822056.png)



![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)



![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

